5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)20(26)24-9-11-25(12-10-24)21-17(14-22)23-19(29-21)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWXARQFPAIIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, with the CAS number 946378-24-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 392.4 g/mol. The structure features a piperazine ring, an ethoxybenzoyl group, and a furan moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 946378-24-1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole and piperazine rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study evaluating the anticancer potential of related oxazole derivatives demonstrated that these compounds could inhibit cell growth in human breast cancer cells (MDA-MB-231) with IC50 values in the micromolar range. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Antimicrobial Activity
The presence of the furan ring is often associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays showed that certain furan-containing compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Research Findings:
Studies on related piperazine derivatives have indicated potential anxiolytic and antidepressant effects through modulation of serotonin receptors. This suggests that our compound may also influence neuropharmacological pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
- Receptor Modulation: Interaction with neurotransmitter receptors influencing mood and behavior.
Comparison with Similar Compounds
Structural Features
- Oxazole Core: A five-membered aromatic ring with one oxygen and one nitrogen atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- Piperazine-Benzoyl Moiety : The 4-ethoxybenzoyl group on the piperazine ring may modulate solubility and receptor binding, with the ethoxy group providing steric bulk and lipophilicity.
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations
Benzoyl Substituents: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine atoms in analogs (e.g., ) increase polarity and may enhance binding to polar receptor pockets. For instance, 4-fluorobenzoyl derivatives () are hypothesized to improve blood-brain barrier penetration due to fluorine's small size and electronegativity. The methyl group in introduces steric hindrance, which could affect metabolic degradation.
Oxazole Substituents :
- Furan vs. Phenyl : Furan-containing compounds () may exhibit stronger π-π stacking compared to fluorophenyl analogs (), but the latter’s halogen atoms could facilitate halogen bonding in target interactions.
The oxazole core in the target compound may confer similar bioactivity with improved stability due to oxazole’s reduced susceptibility to oxidation compared to thiazole.
Synthetic Strategies: Multi-component reactions (e.g., one-pot syntheses for pyranopyrazoles in ) and nucleophilic substitutions (e.g., piperazine acylation in ) are common methods for analogous compounds.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile?
- Methodology : The synthesis involves multi-step reactions, including cyclization and acylation. Key steps:
- Piperazine functionalization : Coupling 4-ethoxybenzoyl chloride to the piperazine ring under basic conditions (e.g., triethylamine in dichloromethane) .
- Oxazole ring formation : Cyclization of precursor nitriles or amides using POCl₃ or PCl₃ as catalysts .
- Furan-2-yl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the furan moiety .
- Optimization : Solvent choice (DMF for polar intermediates) and temperature control (60–80°C for acylation) are critical for yield (>70%) .
Q. How is the structural integrity of the compound verified post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Confirm regiochemistry of the oxazole ring (e.g., ¹H-NMR: δ 8.2–8.5 ppm for oxazole protons) and ethoxybenzoyl substitution .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 435.15) .
- X-ray crystallography (if crystalline): Resolve piperazine-furan spatial orientation .
Q. What are the primary solubility and stability considerations for in vitro assays?
- Solubility : Use DMSO as a stock solvent (≥10 mM), with dilution in PBS (pH 7.4) for biological assays. Precipitation observed at concentrations >100 µM in aqueous buffers .
- Stability : Store at –20°C under inert gas (N₂); degradation <5% over 6 months. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Strategy :
- Substituent variation : Replace ethoxybenzoyl with fluorophenyl or methyl groups to assess hydrophobic interactions .
- Heterocycle swapping : Substitute furan with thiophene or pyrrole to evaluate π-stacking effects .
- Data-driven example :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Parent compound | None | 12 µM (Kinase X) | |
| 4-Methylbenzoyl | Increased hydrophobicity | 8 µM | |
| Thiophene-2-yl | Enhanced π-stacking | 6 µM |
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Hypothesis testing :
- Target validation : Use CRISPR/Cas9 knockout models to confirm kinase X dependency .
- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) to identify secondary targets .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Workflow :
- Molecular docking : Use AutoDock Vina with kinase X crystal structure (PDB: 3QZZ) to map binding poses .
- MD simulations : GROMACS for 100 ns trajectories to assess piperazine flexibility and furan-water interactions .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during oxazole ring formation?
- Issue : Competing side reactions (e.g., over-oxidation).
- Solutions :
- Catalyst optimization : Replace POCl₃ with PCl₃ to reduce byproducts .
- Microwave-assisted synthesis : 30-minute cycles at 120°C improve yield by 20% .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Root cause analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
